1-Cyclopropyl-2-(4-tosylpiperazin-1-yl)ethanol
Description
1-Cyclopropyl-2-(4-tosylpiperazin-1-yl)ethanol is a synthetic organic compound featuring a cyclopropyl group, a hydroxyl-containing ethanol backbone, and a 4-tosylpiperazine moiety. The tosyl (p-toluenesulfonyl) group enhances the compound’s stability and modulates its reactivity, making it valuable in medicinal chemistry and as an intermediate in drug synthesis.
Properties
IUPAC Name |
1-cyclopropyl-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-13-2-6-15(7-3-13)22(20,21)18-10-8-17(9-11-18)12-16(19)14-4-5-14/h2-3,6-7,14,16,19H,4-5,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILQNEPKFRMLRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(C3CC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-2-(4-tosylpiperazin-1-yl)ethanol typically involves the following steps:
Cyclopropylation: Introduction of the cyclopropyl group to the ethanol moiety.
Tosylation: Tosylation of piperazine to form 4-tosylpiperazine.
Coupling Reaction: Coupling of the cyclopropyl-ethanol derivative with 4-tosylpiperazine under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-2-(4-tosylpiperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Cyclopropyl-2-(4-tosylpiperazin-1-yl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-(4-tosylpiperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs with Modified Piperazine Substituents
Key variations in the piperazine ring substituents influence electronic, steric, and solubility properties.
Key Observations :
Analogs with Sulfonyl/Thioether Groups
Modifications to the sulfonyl or thioether substituents alter reactivity and biological interactions.
Key Observations :
- The phenylsulfonyl derivative (C₁₁H₁₂O₃S) is a crystalline solid with a defined melting point, ideal for purification .
- The phenylthio analog (C₁₁H₁₄OS) is an oil, reflecting reduced polarity compared to sulfonyl-containing compounds .
- The target compound’s tosyl group may offer superior leaving-group ability in nucleophilic substitutions compared to phenylsulfonyl or thioether groups.
Fluorophenyl- and Hydroxy-Substituted Analogs
Fluorine and hydroxyl groups impact polarity, bioavailability, and metabolic stability.
Key Observations :
Pharmacologically Active Analogs
Piperazine and cyclopropyl motifs are common in bioactive molecules.
Key Observations :
- Prasugrel intermediates leverage cyclopropyl and fluorophenyl groups for metabolic stability and target affinity .
Biological Activity
1-Cyclopropyl-2-(4-tosylpiperazin-1-yl)ethanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Features:
- Cyclopropyl Group: Contributes to its unique pharmacokinetic properties.
- Piperazine Derivative: Implicated in various biological activities, particularly in central nervous system (CNS) modulation.
- Tosyl Group: Enhances solubility and stability.
Pharmacological Profile
This compound exhibits a range of biological activities:
- Antidepressant Effects: Studies indicate that the compound may influence serotonin and norepinephrine levels, suggesting potential use as an antidepressant.
- Anxiolytic Properties: Its interaction with GABA receptors has been linked to anxiolytic effects, making it a candidate for anxiety disorder treatments.
- Antinociceptive Activity: Preliminary research shows promise in pain management through modulation of pain pathways.
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems:
- Serotonin Receptors: Agonistic effects on 5-HT receptors have been observed, which are crucial for mood regulation.
- Dopamine Receptors: Modulation of dopaminergic pathways may contribute to its antidepressant effects.
- GABAergic System: Interaction with GABA receptors suggests potential anxiolytic activity.
Case Studies
Several studies have investigated the pharmacological effects of this compound:
-
Study on Antidepressant Effects:
- Objective: To evaluate the antidepressant-like effects in animal models.
- Findings: The compound demonstrated significant reductions in immobility time in the forced swim test, indicating potential antidepressant activity.
-
Anxiolytic Activity Assessment:
- Objective: To assess the anxiolytic effects using the elevated plus maze model.
- Findings: Increased time spent in open arms suggested anxiolytic properties.
-
Pain Management Exploration:
- Objective: To investigate antinociceptive effects using thermal and chemical pain models.
- Findings: The compound reduced pain responses significantly compared to control groups.
Data Table: Summary of Biological Activities
| Activity Type | Test Model | Result |
|---|---|---|
| Antidepressant | Forced Swim Test | Reduced immobility time |
| Anxiolytic | Elevated Plus Maze | Increased open arm time |
| Antinociceptive | Thermal Pain Model | Significant pain response reduction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
